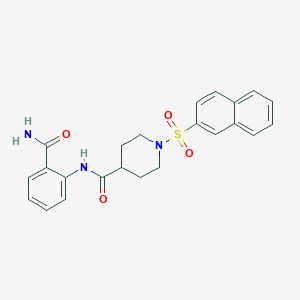
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide, also known as N-(2-phenylcarbamoyl)-4-(naphthalene-2-sulfonyl)piperidine-1-carboxamide, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It also inhibits the aggregation of amyloid-beta peptides by binding to the peptide and preventing its aggregation. The hypoglycemic activity of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide is thought to be due to its ability to increase insulin secretion and improve insulin sensitivity.
Biochemical and Physiological Effects:
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the aggregation of amyloid-beta peptides, and exhibits hypoglycemic activity. Additionally, studies have shown that this compound exhibits anti-inflammatory and antioxidant activity, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide in lab experiments include its potential therapeutic applications and its ability to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and exhibit hypoglycemic activity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of its potential therapeutic applications for the treatment of other diseases, such as Parkinson's disease and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Synthesis Methods
The synthesis of N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide involves the reaction of 2-aminobenzamide with piperidine-4-carboxylic acid, followed by the reaction of the resulting compound with naphthalene-2-sulfonyl chloride. The final product is obtained through the purification of the reaction mixture using column chromatography.
Scientific Research Applications
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide has been shown to exhibit hypoglycemic activity, making it a potential therapeutic agent for the treatment of diabetes.
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c24-22(27)20-7-3-4-8-21(20)25-23(28)17-11-13-26(14-12-17)31(29,30)19-10-9-16-5-1-2-6-18(16)15-19/h1-10,15,17H,11-14H2,(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVETQXNKFPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

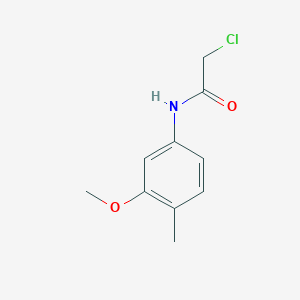

![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
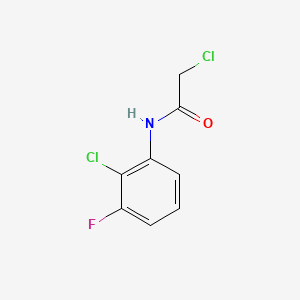
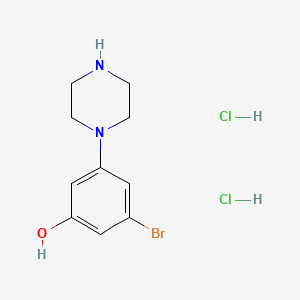
![{2-Aminobicyclo[2.2.1]heptan-2-yl}methanol hydrochloride](/img/structure/B7456103.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)
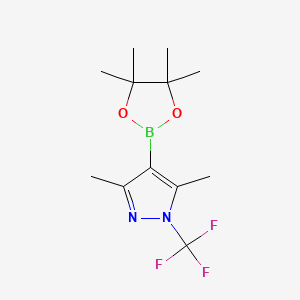

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)